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Compound of Interest

Compound Name: RU 45196

CAS No.: 121548-81-0

Cat. No.: B1680181

Get Quote

Introduction

RU-45196 is a synthetic 19-norsteroid belonging to the estra-4,9-diene series, notable for its

intrinsic fluorescence and high binding affinity for both the glucocorticoid receptor (GR) and the

progesterone receptor (PR). These properties make it a promising tool for real-time

visualization of these receptors and their dynamics in living cells. Its ability to engage with two

distinct steroid receptor systems offers a unique opportunity for studying receptor localization,

trafficking, and the kinetics of receptor-ligand interactions without the need for genetic tagging

(e.g., with GFP), which can sometimes interfere with protein function.

RU-45196's fluorescence allows for direct observation of its uptake, subcellular distribution,

and binding to GR and PR. This enables researchers to investigate the real-time translocation

of these receptors from the cytoplasm to the nucleus upon ligand binding, a key step in their

signaling cascades.

Physicochemical and Spectroscopic Properties
A summary of the key properties of RU-45196 is provided below, offering essential data for

setting up live-cell imaging experiments.
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Biological Activity
RU-45196 acts as a ligand for both the glucocorticoid and progesterone receptors. Upon

binding, it is expected to induce conformational changes in the receptors, leading to their

activation and subsequent translocation to the nucleus. This process initiates a signaling

cascade that can be either genomic (gene transcription regulation) or non-genomic. The dual-

target nature of RU-45196 allows for its use in cell lines expressing either or both receptors,

providing a versatile tool for endocrinology and cell biology research.

Experimental Protocols
General Considerations for Live-Cell Imaging
Successful live-cell imaging requires maintaining cell health on the microscope stage. Key

factors to control include:

Environment: Maintain physiological temperature (typically 37°C), pH (around 7.4), and

humidity. CO₂ supplementation is often necessary to maintain the pH of the bicarbonate-

based media.

Media: Use a phenol red-free imaging medium to reduce background fluorescence.

Phototoxicity: Minimize light exposure by using the lowest possible excitation light intensity

and exposure time that still provides a good signal-to-noise ratio. When not acquiring

images, the excitation light should be turned off.
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Cell Culture Dishes: Use high-quality, optical-grade glass-bottom dishes or plates for high-

resolution imaging.

Protocol 1: Live-Cell Imaging of
Glucocorticoid/Progesterone Receptor Translocation
This protocol provides a general guideline for visualizing the translocation of GR and/or PR

from the cytoplasm to the nucleus in live cells using RU-45196.

Materials:

RU-45196 stock solution (e.g., 1 mM in DMSO)

Cell line of interest expressing GR and/or PR (e.g., HeLa, T47D)

Glass-bottom imaging dishes

Appropriate cell culture medium (phenol red-free recommended for imaging)

Phosphate-buffered saline (PBS)

Fluorescence microscope equipped with a live-cell imaging chamber (temperature, humidity,

and CO₂ control) and a FITC/GFP filter set.

Procedure:

Cell Seeding: Seed cells onto glass-bottom imaging dishes at a density that will result in 50-

70% confluency at the time of imaging. Allow cells to adhere and grow for 24-48 hours.

Preparation of RU-45196 Working Solution: Dilute the RU-45196 stock solution in pre-

warmed cell culture medium to the desired final concentration. Note: The optimal

concentration should be determined empirically, but a starting range of 10-100 nM is

recommended based on the high affinity of similar compounds for their receptors.

Cell Staining:

Remove the culture medium from the cells.
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Wash the cells once with pre-warmed PBS.

Add the RU-45196 working solution to the cells.

Incubate the cells for 15-30 minutes at 37°C to allow for cell uptake and receptor binding.

Imaging:

Transfer the imaging dish to the pre-warmed microscope stage.

Allow the dish to equilibrate for a few minutes.

Using the FITC/GFP filter set, acquire baseline images of the cells before significant

nuclear translocation has occurred.

Continue to acquire images at regular intervals (e.g., every 1-5 minutes) to monitor the

translocation of the fluorescent signal from the cytoplasm to the nucleus.

Image for a total duration of 1-2 hours, or until the translocation reaches a plateau.

Optimization and Controls:

Concentration: Test a range of RU-45196 concentrations to find the optimal balance between

signal intensity and potential cytotoxicity.

Incubation Time: The optimal incubation time may vary between cell types. A time-course

experiment can help determine the ideal staining duration.

Controls:

Negative Control: Image unstained cells under the same conditions to assess

autofluorescence.

Vehicle Control: Treat cells with the same concentration of DMSO (or other solvent) used

in the RU-45196 working solution to ensure the solvent does not affect cell morphology or

receptor localization.

Protocol 2: Assessing Cell Permeability and Cytotoxicity
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It is crucial to ensure that RU-45196 is cell-permeable and non-toxic at the concentrations used

for imaging.

Materials:

RU-45196

Cell line of interest

96-well plates

Cell viability assay kit (e.g., MTT, PrestoBlue)

Fluorescence microscope

Procedure for Permeability:

Prepare cells and stain with RU-45196 as described in Protocol 1.

After incubation, wash the cells with PBS.

Image the cells to confirm intracellular fluorescence. A clear signal within the cytoplasm

and/or nucleus indicates cell permeability.

Procedure for Cytotoxicity:

Seed cells in a 96-well plate and allow them to adhere overnight.

Treat the cells with a range of RU-45196 concentrations (e.g., 10 nM to 10 µM) for a duration

relevant to the imaging experiment (e.g., 2-24 hours).

Perform a cell viability assay according to the manufacturer's instructions.

Determine the highest concentration of RU-45196 that does not significantly impact cell

viability. This concentration should be considered the maximum for live-cell imaging

experiments.

Signaling Pathways and Experimental Workflows
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Glucocorticoid Receptor (GR) Signaling Pathway
Upon binding to a ligand like RU-45196, the glucocorticoid receptor, which resides in the

cytoplasm in a complex with chaperone proteins, undergoes a conformational change. This

causes the dissociation of the chaperone proteins and allows the GR-ligand complex to

translocate to the nucleus. In the nucleus, it can either directly bind to Glucocorticoid Response

Elements (GREs) on the DNA to regulate gene transcription (transactivation) or interact with

other transcription factors to repress their activity (transrepression).

🔒 FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization
data, please view the interactive version.

Unlock Full Protocol on Website

Click to download full resolution via product page

Caption: Glucocorticoid receptor signaling pathway initiated by RU-45196.

Progesterone Receptor (PR) Signaling Pathway
Similar to the GR, the progesterone receptor is located in the cytoplasm in an inactive state,

complexed with heat shock proteins. Ligand binding, in this case by RU-45196, triggers the

release of these chaperones and the dimerization of the receptor. The activated PR dimer then

moves into the nucleus, where it binds to Progesterone Response Elements (PREs) on the

DNA, recruiting co-activators or co-repressors to modulate the transcription of target genes.
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Caption: Progesterone receptor signaling pathway initiated by RU-45196.

Experimental Workflow for Live-Cell Imaging
The general workflow for using RU-45196 in live-cell imaging experiments follows a logical

progression from cell preparation to data analysis.
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Caption: General experimental workflow for RU-45196 live-cell imaging.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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